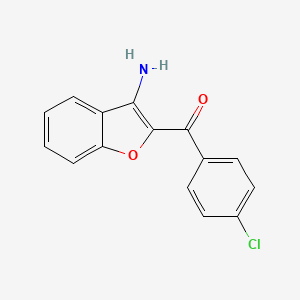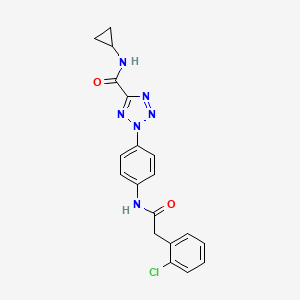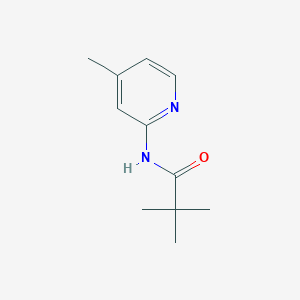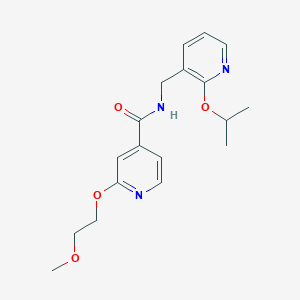
3-Methyl-3-(4-nitrophenyl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Methyl-3-(4-nitrophenyl)butan-2-one” is an organic compound with the molecular formula C11H13NO3 . It has a molecular weight of 207.23 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H13NO3/c1-8(9(2)13)7-10-5-3-4-6-11(10)12(14)15/h3-6,8H,7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
The compound “this compound” is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and density were not available in the search results.Applications De Recherche Scientifique
Crystallographic Structure Analysis
The crystallographic structure of compounds related to 3-Methyl-3-(4-nitrophenyl)butan-2-one has been extensively studied. For example, the crystallographic structure of 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one was disclosed through x-ray analysis, revealing its crystallization in the space group C2/c, providing insights into the molecular arrangement and potential applications in materials science (Shi & Jiang, 1999).
Solvatochromism and Probing Solvent Mixtures
The solvatochromic behavior of nitro-substituted phenolates, derived from 4-[[(4-nitrophenyl)methylene]imino]phenols, has been explored. These compounds demonstrate a reversal in solvatochromism and have been utilized as probes to investigate binary solvent mixtures. This provides a valuable tool for understanding solvent-solvent and solute-solvent interactions, critical for various applications in chemistry and material science (Nandi et al., 2012).
Catalysis and Conversion Processes
Research has also been focused on the catalytic conversion processes involving related compounds. The conversion of furfural over silica-supported NiFe bimetallic catalysts highlights the potential of using related molecular structures for enhancing the yield of specific products like 2-methylfuran. Such studies are crucial for developing more efficient catalytic processes in industrial chemistry and renewable energy applications (Sitthisa et al., 2011).
Synthesis and Characterization of NLO Materials
The synthesis and characterization of N-(4-nitrophenyl)-N-methyl-2-aminoacetonitrile (NPAN), a compound structurally related to this compound, underline the exploration of novel organic nonlinear optical (NLO) materials. The solubility, crystal growth, and optical properties of NPAN have been studied, offering insights into the development of advanced materials for optical storage and information processing technologies (Gao et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
3-methyl-3-(4-nitrophenyl)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)11(2,3)9-4-6-10(7-5-9)12(14)15/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUJOZKEYOULOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 4-(5-nitrobenzo[b]thiophene-2-carbonyl)piperazine-1-carboxylate](/img/structure/B2673885.png)

![2,5-dichloro-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2673888.png)


![1-(4-chlorophenyl)-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)ethanone](/img/structure/B2673892.png)


![9-(4-fluorophenyl)-1,7-dimethyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
![1-butyl-5-(thiophen-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2673896.png)
![2-[(4-methylphenyl)sulfonylamino]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2673899.png)


